(1-Piperidin-1-ylcyclopentyl)methylamine, with the chemical formula and CAS number 933701-05-4, is a compound that has garnered attention in scientific research due to its potential applications in various fields, particularly in medicinal chemistry. The compound features a piperidine ring attached to a cyclopentyl group, which contributes to its unique properties and reactivity.
(1-Piperidin-1-ylcyclopentyl)methylamine is classified as an organic amine. Its structure includes both aliphatic and cyclic components, which are typical of compounds used in pharmaceutical applications. This classification is significant as it informs the types of reactions the compound can undergo and its potential biological effects.
The synthesis of (1-Piperidin-1-ylcyclopentyl)methylamine typically involves the reaction between cyclopentylmethylamine and piperidine. This reaction is conducted under controlled conditions to ensure high yield and purity of the desired product.
While specific industrial methods for producing (1-Piperidin-1-ylcyclopentyl)methylamine are not extensively documented, they generally involve scaling up laboratory processes with optimized conditions for temperature, pressure, and time to maximize yield.
The molecular structure of (1-Piperidin-1-ylcyclopentyl)methylamine can be described as follows:
InChI=1S/C11H22N2/c12-10-11(6-2-3-7-11)13-8-4-1-5-9-13/h1-10,12H2
KEDRZSDDGPZNTE-UHFFFAOYSA-N
This structure indicates a complex arrangement that allows for various interactions with biological targets.
The compound's molecular weight is approximately 182.31 g/mol. The presence of nitrogen atoms suggests potential basicity and reactivity in biological systems.
(1-Piperidin-1-ylcyclopentyl)methylamine can engage in several types of chemical reactions:
Common reagents for these reactions include:
The conditions for these reactions typically require controlled temperatures and inert atmospheres to minimize side reactions.
Key physical properties include:
Chemical properties include:
Relevant data on these properties can assist researchers in determining appropriate handling and application methods for this compound .
(1-Piperidin-1-ylcyclopentyl)methylamine has several scientific applications:
CAS No.: 84962-75-4
CAS No.: 137422-97-0
CAS No.: 135754-98-2
CAS No.:
CAS No.: 138079-63-7